

# Spectroscopic Profile of 3-Dimethylaminomethyl-benzylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-Dimethylaminomethyl-benzylamine

**Cat. No.:** B1340853

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-Dimethylaminomethyl-benzylamine**, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally-derived public data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines detailed, generalized experimental protocols for acquiring such spectra.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Dimethylaminomethyl-benzylamine**. These predictions are derived from the analysis of its structural components: a 1,3-disubstituted benzene ring, a benzylic primary amine, and a benzylic tertiary amine.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Spectral Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	m	4H	Ar-H
~ 3.85	s	2H	Ar-CH <sub>2</sub> -NH <sub>2</sub>
~ 3.45	s	2H	Ar-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~ 2.25	s	6H	N(CH <sub>3</sub> ) <sub>2</sub>
~ 1.60	br s	2H	NH <sub>2</sub>

Predicted <sup>13</sup>C NMR Spectral Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 142	Quaternary Ar-C-CH <sub>2</sub> NH <sub>2</sub>
~ 139	Quaternary Ar-C-CH <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub>
~ 129	Ar-CH
~ 128	Ar-CH
~ 127	Ar-CH
~ 126	Ar-CH
~ 64	Ar-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~ 46	Ar-CH <sub>2</sub> -NH <sub>2</sub>
~ 45	N(CH <sub>3</sub> ) <sub>2</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3450	Medium, Sharp (two bands)	N-H stretch (primary amine)
3010 - 3100	Medium	Aromatic C-H stretch
2900 - 3000	Medium	Aliphatic C-H stretch
~ 2750 - 2850	Medium	C-H stretch (tertiary amine)
1580 - 1650	Medium to Strong	N-H bend (primary amine)
1450 - 1600	Medium to Strong	Aromatic C=C stretch
1000 - 1250	Medium	C-N stretch
700 - 800	Strong	Ar-H out-of-plane bend (m-disubstitution)

## Mass Spectrometry (MS)

m/z	Interpretation
164	[M] <sup>+</sup> (Molecular Ion)
147	[M-NH <sub>3</sub> ] <sup>+</sup>
119	[M-N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
58	[CH <sub>2</sub> N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Dimethylaminomethyl-benzylamine** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire the  $^1\text{H}$  NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
  - Acquire the  $^{13}\text{C}$  NMR spectrum on the same instrument. Key parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically  $>1024$ ). Proton decoupling should be used.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

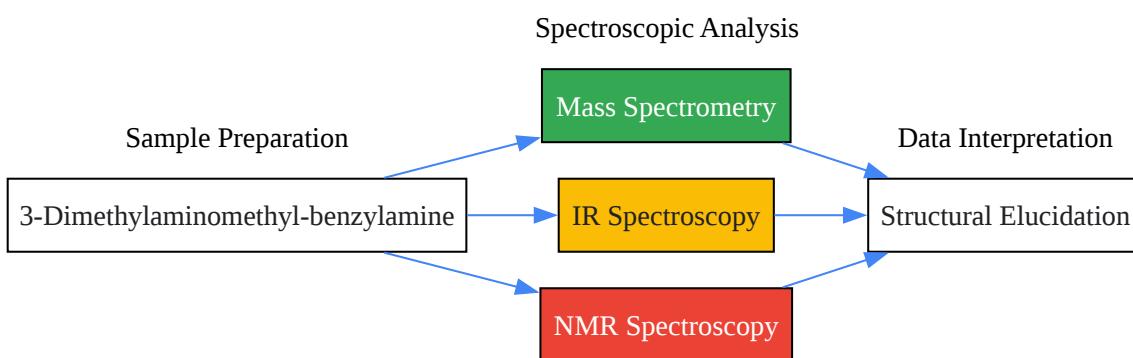
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Data Acquisition:
  - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a less volatile sample.
  - For EI, use a standard electron energy of 70 eV.
  - Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g.,  $m/z$  50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful initial check.[1][2]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Dimethylaminomethyl-benzylamine**.



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Caption: Workflow for the spectroscopic characterization of **3-Dimethylaminomethyl-benzylamine**.

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## References

- 1. GCMS Section 6.15 [people.whitman.edu]
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